molecular formula C7H14O3 B109316 Methyl 3-hydroxy-4-methylpentanoate CAS No. 65596-31-8

Methyl 3-hydroxy-4-methylpentanoate

Cat. No. B109316
CAS RN: 65596-31-8
M. Wt: 146.18 g/mol
InChI Key: HIUDWDUEXPJHRR-UHFFFAOYSA-N
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Description

“Methyl 3-Hydroxy-4-methylpentanoate” is an intermediate in synthesizing 3-Hydroxy-4-methylpentanoic Acid . It is also known as the methyl ester of 3-Hydroxy-4-methylpentanoic acid . It has a molecular formula of C7H14O3 .


Synthesis Analysis

“Methyl 3-Hydroxy-4-methylpentanoate” is synthesized from 3-Hydroxy-4-methylpentanoic Acid . It can be used to prepare 1,3-Polyol arrays via stereoselective rearrangement .


Molecular Structure Analysis

The molecular structure of “Methyl 3-Hydroxy-4-methylpentanoate” consists of 7 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . It has a molecular weight of 146.184 Da .


Chemical Reactions Analysis

“Methyl 3-Hydroxy-4-methylpentanoate” is an intermediate in synthesizing 3-Hydroxy-4-methylpentanoic Acid . It can be used to prepare 1,3-Polyol arrays via stereoselective rearrangement .

Scientific Research Applications

Directed Homogeneous Hydrogenation

Methyl 3-hydroxy-4-methylpentanoate has been studied in the context of directed homogeneous hydrogenation, demonstrating its potential in producing various chemical products. This process involves the use of metal-catalyzed reactions, particularly with rhodium, to achieve selective hydrogenation. The study highlights its role in creating intermediates like methyl 3-hydroxy-2-methylenepentanoate and byproducts such as S-(−)-methyl 3-hydroxy-2-methylenepentanoate (Brown, Evans, & James, 2003).

Renewable γ-Valerolactone Conversion

Research on the conversion of renewable γ-valerolactone to acyclic biobased products, such as 4-hydroxy-methylpentanoate and 4-methoxy-methylpentanoate, reveals the potential of methyl 3-hydroxy-4-methylpentanoate in sustainable chemistry. This process, involving dimethylcarbonate in acid conditions, emphasizes greener chemical technologies and has been implemented in continuous flow (Caretto, Bortoluzzi, Selva, & Perosa, 2016).

Organoleptic Properties in Perfumery

The compound's organoleptic properties, particularly in the context of perfumery, have been explored. Methyl 3-hydroxy-4-methylpentanoate contributes distinct organoleptic characteristics, including walnut, fruity, and camphoraceous notes, which are valuable in the creation of new perfumery ingredients (Snowden, Grenno, & Vial, 2005).

Allylindation in Aqueous Media

This compound plays a crucial role in allylindation reactions in aqueous media, showcasing its utility in creating methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate. These reactions demonstrate the compound's versatility in synthesizing various chemical structures (Bennett & Paquette, 2003).

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 3-Hydroxy-4,4-dimethylpentanoate”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

methyl 3-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)6(8)4-7(9)10-3/h5-6,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUDWDUEXPJHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336984
Record name Methyl 3-hydroxy-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-4-methylpentanoate

CAS RN

65596-31-8
Record name Methyl 3-hydroxy-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
O Lasekan, FK Hussein - Chemistry Central Journal, 2018 - Springer
… with FD ≥ 8 such as methyl-2-methylbutanoate (C1), methyl butyl acetate (C4), ethyl-2,3-dimethylbutanoate (C8), ethyl iso hexanoate (C12), methyl-3-hydroxy-4-methylpentanoate (C17…
Number of citations: 36 link.springer.com
T Sugimura, S Nakagawa, A Tai - Bulletin of the Chemical Society of …, 2002 - journal.csj.jp
… out at 100 C for 55 h or at 60 C for 71 h to give (S)-methyl 3-hydroxy-4-methylpentanoate.… −2 , rt, in acetic acid), (S)methyl 3-hydroxy-4-methylpentanoate was obtained in a quantita…
Number of citations: 64 www.journal.csj.jp
KL Fow, LCH Poon, ST Sim, GK Chuah… - Engineering in Life …, 2008 - Wiley Online Library
The moderate enantioselectivity of wild form baker's yeast can be considerably increased either by using continuous feeding to maintain a low substrate concentration throughout the …
Number of citations: 12 onlinelibrary.wiley.com
J Kim, KA De Castro, M Lim, H Rhee - Tetrahedron, 2010 - Elsevier
Reduction of keto esters is a valuable alternative to produce diols. Sodium borohydride/MeOH system at room temperature and short reaction time efficiently reduced α, β, γ, and δ-keto …
Number of citations: 59 www.sciencedirect.com
S Kong, AU Malik, X Qian, M Shu… - Chinese Journal of Organic …, 2018 - sioc-journal.cn
… (S)-Methyl-3-hydroxy-4-methylpentanoate (2p): Optical purity is determined by HPLC with a ChiralCel OD-H column: 25 ℃; V(Hexane)/V(i-PrOH)=97/3; flow rate= 0.8 mL/min; 210 nm; …
Number of citations: 10 sioc-journal.cn
S Yamaguchi, S Muro, M Kobayashi… - The Journal of …, 2003 - ACS Publications
… to (−)-5, oxidative cleavage of (−)-5 with O 3 , following methyl esterification with diazomethane, and comparison with authentic (R)-(+)-methyl 3-hydroxy-4-methylpentanoate. …
Number of citations: 48 pubs.acs.org
S Majumder, S Saha, A Ghosh… - Food Production …, 2021 - fppn.biomedcentral.com
This research work was designed to attempt and propose the first report on production and biochemical characterization of fermented tea flower petal decoction or simply tea petal wine. …
Number of citations: 10 fppn.biomedcentral.com
V Giannopoulos, N Katsoulakis - Synthesis, 2022 - thieme-connect.com
… Aldol Condensation Reaction for the Synthesis of Methyl 3-Hydroxy-4-methylpentanoate, Methyl 3-Hydroxypent-4-enoate, and Methyl 3-Hydroxy-… Methyl 3-Hydroxy-4-methylpentanoate …
Number of citations: 1 www.thieme-connect.com
XS Chen, CJ Hou, C Qin, H Liu, YJ Liu, DZ Huang… - RSC …, 2017 - pubs.rsc.org
The Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands has been developed. Under the optimized conditions, a wide range of β-keto esters were …
Number of citations: 3 pubs.rsc.org
Y Miwa, T Kamimura, K Sato, D Shishido… - The Journal of Organic …, 2019 - ACS Publications
The potential of using chiral bicyclic NHC ligands that exhibit modularity was investigated in the Cu-catalyzed asymmetric borylation reaction of α,β-unsaturated esters. After screening …
Number of citations: 10 pubs.acs.org

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